molecular formula C12H14N2O3S B2420336 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 898426-64-7

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No.: B2420336
CAS No.: 898426-64-7
M. Wt: 266.32
InChI Key: NFSPCXLSUDVSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Activity

Research into the synthesis and antitumor activity of novel amsacrine analogs, which are structurally related to the queried compound, has revealed the critical role of specific moieties in determining their biological activity. A study by Chilin et al. (2009) prepared a series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, demonstrating that the replacement of the acridine moiety with a 2-oxo-2H-pyrano[2,3-b]quinoline system significantly reduced both anticancer activity and the propensity to intercalate into double-stranded DNA (Chilin et al., 2009).

Enzyme Inhibition

Quinolinyl sulfonamides, including structures similar to the compound , have been identified as potent inhibitors of methionine aminopeptidase (MetAP) through high-throughput screening. These inhibitors demonstrated varying potencies against different metal forms of Escherichia coli MetAP, dependent on metal concentration. The study by Huang et al. (2006) also revealed the mechanism of inhibition, highlighting the formation of a metal complex with the enzyme's active site, further stabilized by an extended hydrogen bond and metal interaction network (Huang et al., 2006).

Synthesis Methods

Efforts in the development of synthesis methods for pyrrolo[1,2-a]quinolines from 2-methylquinolines, aldehydes, and alkynoates have led to environmentally benign processes with wide-ranging potential applications in organic synthesis and medicinal chemistry. Wu et al. (2017) described a catalyst-free synthesis method that is tolerant to air, producing H2O as the only byproduct (Wu et al., 2017).

Corrosion Inhibition

The study of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium by Olasunkanmi et al. (2016) demonstrated these compounds as mixed-type inhibitors. The inhibitors were shown to adsorb on mild steel via competitive physisorption and chemisorption mechanisms, following the Langmuir adsorption isotherm model. This research provides valuable insights into the development of effective corrosion inhibitors for industrial applications (Olasunkanmi et al., 2016).

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18(16,17)13-10-5-8-3-2-4-14-11(15)7-9(6-10)12(8)14/h5-6,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSPCXLSUDVSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.